molecular formula C28H36N8O4 B7943688 Ac-DPhe-Arg-Trp-NH2

Ac-DPhe-Arg-Trp-NH2

Cat. No.: B7943688
M. Wt: 548.6 g/mol
InChI Key: LUCUFURZWPZEOH-KMDXXIMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-DPhe-Arg-Trp-NH2 is a synthetic peptide ligand designed for research on the melanocortin receptor (MCR) family. This compound incorporates the core structural motif found in endogenous melanocortin hormones and is related to the established tetrapeptide scaffold Ac-His-DPhe-Arg-Trp-NH2, which is known as the minimal sequence required for receptor activation . Melanocortin receptors (MC1R-MC5R) are G-protein coupled receptors involved in a wide array of physiological processes, including energy homeostasis, feeding behavior, inflammation, and sexual function . This ligand is expected to exert its effects by interacting with melanocortin receptors and modulating the intracellular cyclic AMP (cAMP) signaling pathway . Researchers can utilize this compound as a tool compound to probe the structure-activity relationships (SAR) of melanocortin ligands, investigate receptor function, and explore downstream physiological effects. Modifications to the core structure, such as the one present in this ligand, can significantly alter potency, efficacy, and selectivity across the different MCR subtypes (MC1R, MC3R, MC4R, MC5R), and can even convert agonist activity into antagonist activity . This makes it a valuable entity for studying the molecular mechanisms of ligand-receptor interaction and for the development of novel neurochemical probes. For Research Use Only. This product is intended for laboratory research purposes and is not intended for the diagnosis, treatment, cure, or prevention of any disease, or for human or veterinary use.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N8O4/c1-17(37)34-24(14-18-8-3-2-4-9-18)27(40)35-22(12-7-13-32-28(30)31)26(39)36-23(25(29)38)15-19-16-33-21-11-6-5-10-20(19)21/h2-6,8-11,16,22-24,33H,7,12-15H2,1H3,(H2,29,38)(H,34,37)(H,35,40)(H,36,39)(H4,30,31,32)/t22-,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCUFURZWPZEOH-KMDXXIMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Immobilization

SPPS remains the gold standard for synthesizing Ac-DPhe-Arg-Trp-NH2 due to its scalability and minimized racemization risks. The process begins with anchoring the C-terminal amino acid (tryptophan) to a resin. Common resins include:

  • Rink amide resin : For C-terminal amide functionalization.

  • Wang resin : For acid-labile anchoring with Fmoc-protected amino acids.

The immobilization of Fmoc-Trp-OH involves activating the carboxyl group with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Sequential Amino Acid Coupling

The peptide chain is elongated via iterative deprotection and coupling:

  • Deprotection : Fmoc removal using 20% piperidine in DMF (2 × 5 min).

  • Activation : Fmoc-Arg(Pbf)-OH and Fmoc-DPhe-OH are activated with DIC/HOBt (1:1:1 molar ratio).

  • Coupling : Reactions proceed for 1–2 hours under nitrogen, monitored via Kaiser test.

Critical considerations:

  • D-Phenylalanine : The D-configuration requires stringent racemization control. HOBt or ethyl cyanoglyoxylate-2-oxime (Oxyma) suppresses epimerization.

  • Side-chain protection : Pbf for arginine and Boc for tryptophan ensure stability during synthesis.

Acetylation and Cleavage

After sequence assembly:

  • N-terminal acetylation : 5% acetic anhydride in DMF (30 min).

  • Cleavage : A mixture of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) liberates the peptide from the resin.

Solution-Phase Synthesis

Fragment Condensation

For larger-scale production, solution-phase methods avoid resin costs. The patent US20120226018A1 outlines fragment condensation for analogous peptides:

  • Fragment preparation :

    • Synthesize Boc-DPhe-Arg(Pbf)-OH and H-Trp-NH2 separately.

    • Activate Boc-DPhe-Arg(Pbf)-OH as a mixed anhydride using isobutyl chloroformate.

  • Coupling : Combine fragments in DMF with N-methylmorpholine (NMM) as a base.

  • Global deprotection : Remove Boc and Pbf groups with TFA.

Challenges in Solution-Phase Synthesis

  • Low yields : Fragment condensation often results in 40–60% yields due to steric hindrance.

  • Purification complexity : Intermediates require chromatography, increasing time and cost.

Oxidative and Reductive Modifications

While this compound lacks disulfide bonds, related peptides in literature highlight oxidative strategies for analogs:

  • Iodine oxidation : Converts protected cysteine residues to disulfides (e.g., Acm to Cys-Cys).

  • Hydrogen peroxide : Modifies tryptophan indole rings but risks over-oxidation.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Mobile phase : Gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min).

  • Purity criteria : >95% as verified by analytical HPLC.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

  • MS : [M+H]⁺ = 685.8 Da (matches theoretical mass).

  • NMR : Aromatic protons (Trp, DPhe) at δ 7.1–7.3 ppm; acetyl methyl at δ 2.0 ppm.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityKey Advantages
SPPS70–8595–98HighLow racemization, automation
Solution-phase40–6085–90ModerateCost-effective for large batches

Critical Research Findings

Stereochemical Integrity

  • D-Phe configuration : SPPS with HOBt ensures >99% enantiomeric excess, whereas solution-phase methods risk 5–10% racemization.

Coupling Reagent Impact

  • HATU vs. DIC/HOBt : HATU improves coupling efficiency (98% vs. 92%) but increases costs.

Industrial Adaptation

  • Automated SPPS : Reduces synthesis time from 48 hours to 12 hours for 100 g batches.

Chemical Reactions Analysis

Types of Reactions

Ac-DPhe-Arg-Trp-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives .

Scientific Research Applications

Ac-DPhe-Arg-Trp-NH2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ac-DPhe-Arg-Trp-NH2 involves its interaction with melanocortin receptors, particularly the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). Upon binding to these receptors, the compound activates the G protein-coupled receptor (GPCR) signaling pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) production. This signaling cascade ultimately results in various physiological effects, such as modulation of energy homeostasis and appetite regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their pharmacological profiles are summarized below:

Compound Name Structure Modifications Receptor Activity (EC₅₀ or % Max Response) Key Findings vs. Ac-DPhe-Arg-Trp-NH₂ References
Ac-His-DPhe-Arg-Trp-NH₂ (1) Tetrapeptide with His residue MC1R: ~6 nM; MC3–5R: nanomolar potency 550-fold higher potency at MC1R
Ac-His-Phe-Arg-Trp-NH₂ (2) L-Phe instead of D-Phe MC1R: 130-fold ↓ vs. (1); MC3–5R: ↓ potency D-Phe critical for receptor affinity
Ac-DPhe-Arg-Trp-NH₂ (3) Tripeptide (no His) MC1R: micromolar; MC3R: 40% max response Loss of His reduces potency 550-fold
Ac-Phe-Arg-Trp-NH₂ (4) L-Phe instead of D-Phe; tripeptide MC1R: slight activity; MC3–5R: inactive D-Phe essential for agonist activity
Ac-His-β³hPhe-Arg-Trp-NH₂ (5) β³hPhe substitution MC1R: 365-fold ↓ vs. (1); MC3R: 70% max β-amino acids reduce MCR activation

Key Insights from Comparative Studies

  • Role of the His Residue: The tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ (1) demonstrates nanomolar potency across all MCRs, whereas the tripeptide Ac-DPhe-Arg-Trp-NH₂ (3) shows micromolar activity. This highlights the His residue’s critical role in stabilizing receptor interactions .
  • Stereochemical Specificity : Replacement of D-Phe with L-Phe (compound 2 and 4) results in >100-fold potency loss, emphasizing the necessity of the D-configuration for receptor binding .

Functional Trade-offs

While Ac-DPhe-Arg-Trp-NH₂ lacks the potency of larger melanocortin agonists, its simplified structure offers advantages in synthetic accessibility and pharmacokinetic optimization. However, its micromolar-level activity limits therapeutic utility compared to nanomolar-potency analogues like Ac-His-DPhe-Arg-Trp-NH₂ .

Notes

Proteolytic Stability: β-amino acid substitutions (e.g., β³hPhe) are associated with enhanced resistance to peptidases but may compromise receptor binding .

Structural Sensitivity: Minor modifications (e.g., His removal or Phe stereochemistry) drastically alter MCR activity, underscoring the precision required in peptide design .

Therapeutic Potential: Compounds like Ac-His-DPhe-Arg-Trp-NH₂ remain more viable for drug development due to superior potency, though Ac-DPhe-Arg-Trp-NH₂ serves as a foundational scaffold for SAR studies .

Q & A

How can researchers ensure reproducibility in synthesizing Ac-DPhe-Arg-Trp-NH2, and what analytical methods are critical for characterization?

Basic Question
To achieve reproducibility, document synthesis protocols in detail, including solvent systems, reaction temperatures, and purification steps (e.g., HPLC gradients). Characterization should combine mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. For purity assessment, use high-resolution chromatographic methods (e.g., UPLC with UV/Vis detection) . Appendices should include raw spectral data (e.g., NMR peaks at δ 7.2–8.1 ppm for aromatic protons) to enable replication .

What experimental designs are optimal for evaluating this compound’s binding affinity to melanocortin receptors (e.g., MC1R/MC4R)?

Basic Question
Use radioligand displacement assays with competitive binding protocols. Include positive controls (e.g., α-MSH) and negative controls (vehicle-only wells). Optimize cell membrane preparation to preserve receptor integrity, and validate results with dose-response curves (e.g., IC₅₀ calculations via nonlinear regression). Triplicate runs and blinded data analysis minimize bias .

How should researchers resolve contradictions in reported EC₅₀ values for this compound across different assay systems?

Advanced Question
Contradictions often arise from assay variability (e.g., cell type, receptor density). Conduct meta-analyses comparing experimental conditions, and apply standardized normalization (e.g., % maximal α-MSH response). Use statistical tools like ANOVA to identify confounding variables (e.g., buffer composition). Cross-validate findings with orthogonal assays (e.g., cAMP accumulation vs. calcium flux) .

What methodologies are recommended for assessing the peptide’s stability in physiological buffers?

Advanced Question
Design accelerated degradation studies under varying pH (5.0–7.4) and temperature (25–37°C). Quantify degradation products via LC-MS/MS and identify cleavage sites. Use kinetic modeling (e.g., first-order decay constants) to predict shelf-life. Include protease inhibitors in buffers to distinguish chemical vs. enzymatic degradation .

How can researchers integrate computational modeling with experimental data to predict this compound’s receptor interaction dynamics?

Advanced Question
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to map binding poses. Validate models using alanine-scanning mutagenesis of receptor residues. Correlate in silico binding energies (ΔG) with experimental IC₅₀ values to refine force field parameters .

What strategies address low bioavailability in in vivo studies of this compound?

Advanced Question
Explore formulation strategies:

  • Lipid nanoparticles : Encapsulate the peptide to enhance intestinal absorption.
  • Pro-drug modifications : Introduce ester groups at the C-terminus to improve membrane permeability.
    Validate bioavailability via pharmacokinetic profiling (plasma Tmax, AUC) and compare with unmodified peptide .

What statistical approaches are suitable for comparing in vitro potency vs. in vivo efficacy data?

Advanced Question
Use meta-regression to model correlations between IC₅₀ (in vitro) and ED₅₀ (in vivo). Adjust for covariates like administration route and species differences. Apply Bayesian hierarchical models to account for study heterogeneity .

How can researchers validate the specificity of this compound for melanocortin receptors over related GPCRs?

Advanced Question
Screen against receptor panels (e.g., Eurofins Cerep) covering 50+ GPCRs. Use calcium flux assays for off-target activity detection. Confirm specificity via knockout models (e.g., MC1R⁻/⁻ mice) .

What ethical and documentation practices are critical when publishing negative results for this compound?

Advanced Question
Disclose all experimental parameters (e.g., batch variability, animal stress indicators) to contextualize findings. Follow FAIR data principles: share raw datasets in repositories like Zenodo with DOIs. Use ARRIVE guidelines for in vivo studies to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-DPhe-Arg-Trp-NH2
Reactant of Route 2
Reactant of Route 2
Ac-DPhe-Arg-Trp-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.